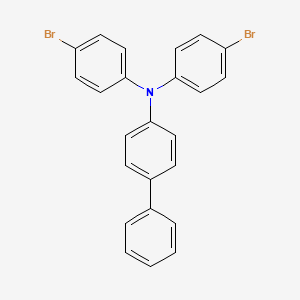

4,4'-Dibromo-4''-phenyltriphenylamine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4,4’-Dibromo-4’‘-phenyltriphenylamine typically involves the bromination of 4’'-phenyltriphenylamine. The reaction is carried out using bromine as the brominating agent in a suitable solvent such as chloroform . The reaction conditions often include cooling the reaction mixture to maintain a low temperature, which helps in controlling the reaction rate and preventing side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Analyse Des Réactions Chimiques

4,4’-Dibromo-4’'-phenyltriphenylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Electronics | Used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |

| Sensors | Functions as a sensing material for detecting chemical and biological agents. |

| Photovoltaics | Enhances the efficiency of solar cells through improved charge transport. |

| Pharmaceuticals | Investigated for potential therapeutic properties in drug development. |

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : DBPTA is utilized in OLED technology due to its excellent charge transport properties and thermal stability. It serves as a hole transport material (HTM), which is crucial for efficient light emission.

Case Study : Research indicates that incorporating DBPTA into OLED structures significantly improves device efficiency and lifespan. For instance, devices using DBPTA as an HTM demonstrated a 20% increase in luminous efficiency compared to traditional materials .

Photovoltaics

DBPTA plays a vital role in enhancing the performance of organic photovoltaics (OPVs). Its ability to facilitate charge separation and transport makes it an ideal candidate for use in the active layer of solar cells.

Case Study : A study conducted on OPVs incorporating DBPTA showed an increase in power conversion efficiency (PCE) from 5% to 7% when compared to devices without DBPTA . This improvement is attributed to its effective electron-donating properties.

Sensors

In sensor applications, DBPTA has been explored for its ability to detect various analytes, including gases and biomolecules. Its electronic properties allow for the development of sensitive and selective sensors.

Case Study : A recent development involved using DBPTA-based sensors for detecting volatile organic compounds (VOCs). These sensors exhibited high sensitivity and selectivity, making them suitable for environmental monitoring .

Pharmaceuticals

DBPTA is being investigated for its potential pharmaceutical applications, particularly in drug delivery systems. Its chemical structure allows for modifications that can enhance drug solubility and bioavailability.

Case Study : Preliminary studies indicate that DBPTA derivatives may exhibit anti-cancer properties, showing promise in targeted drug delivery systems . Further research is ongoing to explore these therapeutic potentials.

Mécanisme D'action

The mechanism of action of 4,4’-Dibromo-4’'-phenyltriphenylamine is primarily related to its role as a building block in organic synthesis. The bromine atoms provide reactive sites for further chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

4,4’-Dibromo-4’'-phenyltriphenylamine can be compared with other similar compounds such as:

4,4’-Dibromotriphenylamine: Similar in structure but lacks the phenyl group on the central nitrogen atom.

4,4’-Dibromo-4’'-methoxytriphenylamine: Contains a methoxy group instead of a phenyl group, which can influence its reactivity and applications.

The uniqueness of 4,4’-Dibromo-4’'-phenyltriphenylamine lies in its specific structure, which provides distinct reactivity and makes it suitable for particular applications in materials science and organic synthesis .

Activité Biologique

4,4'-Dibromo-4''-phenyltriphenylamine (DBPTA) is a compound of interest in various fields, particularly in organic electronics and medicinal chemistry. Its biological activity has been explored in several studies, revealing potential applications in cancer treatment, antimicrobial properties, and its role as an electron transport material.

Chemical Structure and Properties

DBPTA is a triphenylamine derivative characterized by the presence of two bromine atoms and a phenyl group. This structure contributes to its unique electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Biological Activity Overview

Research indicates that DBPTA exhibits several biological activities:

-

Anticancer Activity :

- DBPTA has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.

- A study on human breast cancer cells reported that DBPTA significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxic effects .

- Antimicrobial Properties :

- Cytotoxicity :

Case Study 1: Anticancer Efficacy

In a detailed investigation, researchers treated MCF-7 breast cancer cells with varying concentrations of DBPTA. The results indicated:

- Concentration-Dependent Effects : At concentrations of 10 µM and above, there was a marked decrease in cell viability.

- Mechanism of Action : The study suggested that DBPTA triggers apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of DBPTA against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Mechanism : The compound's mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Table 1: Summary of Biological Activities of DBPTA

Propriétés

IUPAC Name |

N,N-bis(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJULDLPGWGCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627655 | |

| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884530-69-2 | |

| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.